![molecular formula C14H11FN2O2 B12424471 Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a fluorine atom and an ethyl ester group into the pyrroloquinoxaline structure enhances its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reductive cyclization of ethyl quinoxalin-2-ylpyruvate in the presence of copper chromite at high temperatures . This method yields perhydropyrrolo[1,2-a]quinoxalines, which can be further modified to introduce the fluorine atom and the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinoxaline-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, causing DNA damage and inhibiting DNA replication. This leads to the induction of apoptosis in cancer cells. Additionally, the presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds with biological targets, increasing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: A quinoxaline derivative with antimicrobial activity.
Levomycin: A quinoxaline antibiotic.
Carbadox: A quinoxaline antibiotic used in veterinary medicine.
Uniqueness
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate is unique due to the presence of the fluorine atom and the ethyl ester group, which enhance its chemical stability and biological activity. The incorporation of these functional groups distinguishes it from other quinoxaline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H11FN2O2 |
|---|---|
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate |
InChI |
InChI=1S/C14H11FN2O2/c1-2-19-14(18)13-12-4-3-7-17(12)11-6-5-9(15)8-10(11)16-13/h3-8H,2H2,1H3 |
Clé InChI |
KYHFPPILMCEBAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C=CC(=C2)F)N3C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
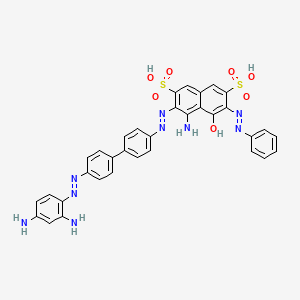
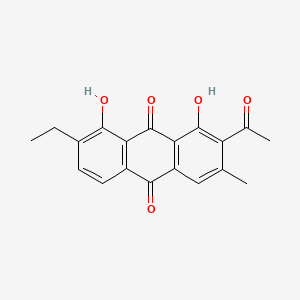
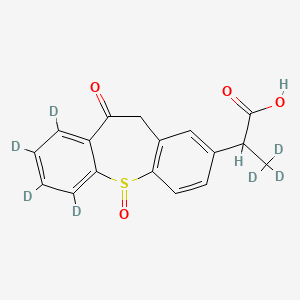
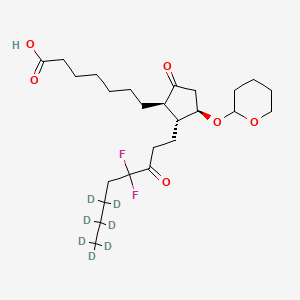
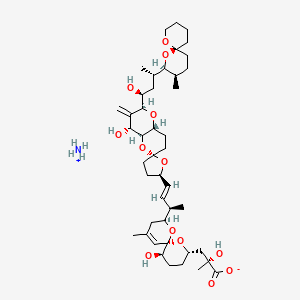
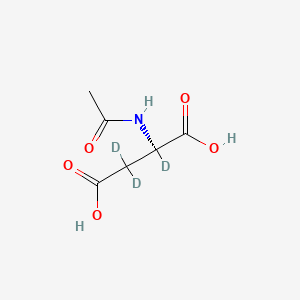
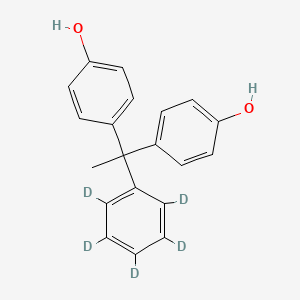

![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)

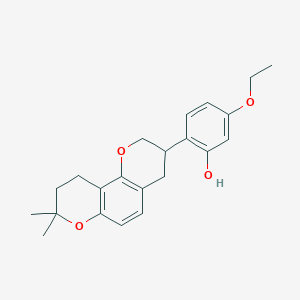
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
